molecular formula C27H22ClN5O3 B11139343 7-[(2-chlorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11139343
M. Wt: 499.9 g/mol
InChI Key: IUYIFBKMOYRUFY-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, an imino group, and a methoxybenzyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be achieved through multistep synthetic routes. These routes typically involve the following steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the preparation of the 2-chlorobenzyl intermediate through a halogenation reaction.

    Formation of the Methoxybenzyl Intermediate: The 4-methoxybenzyl intermediate is synthesized separately through a similar halogenation process.

    Coupling Reaction: The chlorobenzyl and methoxybenzyl intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Cyclization and Functionalization: The coupled product undergoes cyclization and further functionalization to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its activity against certain diseases.

    Industry: The compound may have industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with similar compounds such as:

The uniqueness of 1-(2-chlorobenzyl)-2-imino-N-(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22ClN5O3

Molecular Weight

499.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H22ClN5O3/c1-36-19-11-9-17(10-12-19)15-30-26(34)20-14-21-25(31-23-8-4-5-13-32(23)27(21)35)33(24(20)29)16-18-6-2-3-7-22(18)28/h2-14,29H,15-16H2,1H3,(H,30,34)

InChI Key

IUYIFBKMOYRUFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl

Origin of Product

United States

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